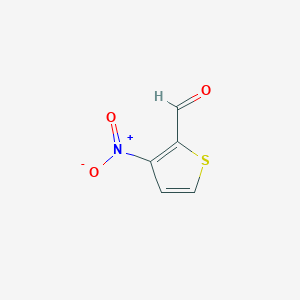

3-Nitrothiophene-2-carbaldehyde

Overview

Description

3-Nitrothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H3NO3S . It has an average mass of 157.147 Da and a monoisotopic mass of 156.983368 Da .

Synthesis Analysis

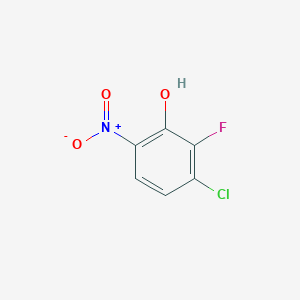

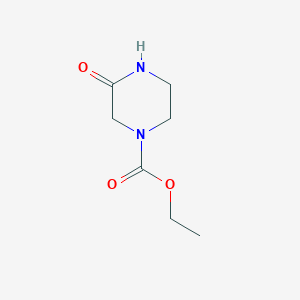

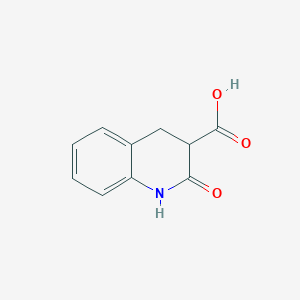

The synthesis of 3-Nitrothiophene-2-carbaldehyde can be achieved through various methods. One such method involves the reductive amination of 5-nitrothiophene-2-carbaldehyde with 4-chlorobenzylamine in the presence of sodium triacetoxyborohydride . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .Molecular Structure Analysis

The molecular structure of 3-Nitrothiophene-2-carbaldehyde consists of a five-membered ring made up of one sulfur atom . The compound is part of the thiophene family, which are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives, including 3-Nitrothiophene-2-carbaldehyde, can undergo various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis

3-Nitrothiophene-2-carbaldehyde has an average mass of 157.147 Da and a monoisotopic mass of 156.983368 Da . More specific physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.Scientific Research Applications

1. Transformation into Pyrrole Derivatives 3-Nitrothiophene-2-carbaldehyde has been studied for its ability to undergo ring transformation. A notable example is its reductive cyclization with triethyl phosphite to yield 2-arylthieno-[3,2-c]pyrazoles. This process is a part of exploring novel ring transformations from thiophene to pyrrole structures (Colburn et al., 1978).

2. Biological Activity Evaluation Research on various substituted thiophenes, including those related to 3-nitrothiophene-2-carbaldehyde, has been conducted to evaluate their biological activity. This includes studying their minimum inhibitory concentration required to inhibit the growth of bacteria like E. coli and fungi such as A. niger. Such research helps in understanding the antimicrobial properties of these compounds (Morley & Matthews, 2006).

3. Synthesis of Heteroaryl Imines The compound has been involved in the synthesis of heteroaryl imines. The reaction of iminophosphorane with thiophene-2-carbaldehyde, under certain conditions, leads to the formation of trans and cis imines. This research contributes to the understanding of the stereochemistry and reaction pathways of such compounds (Amati et al., 2006).

4. Entry to Functionalized Tetrahydrothiophenes Studies have shown that reactions of tetrahydrothiophene-3-carbaldehydes with organometallic reagents result in stereocontrolled coupling, producing functionalized tetrahydrothiophenes. This type of research is significant in the field of organic chemistry, particularly in the synthesis of complex molecules (Alcaide, Almendros & Campo, 2008).

5. Synthesis of Oxazoles 3-Nitrothiophene-2-carbaldehyde has been used in the synthesis of oxazoles. The reaction with tosylmethyl isocyanide in the presence of potassium carbonate in methanol leads to the formation of these heterocyclic compounds, which are of interest in medicinal chemistry and materials science (Saikachi et al., 1979).

6. Synthesis of Arylthiophene-2-Carbaldehydes The compound has been part of the synthesis process of various arylthiophene-2-carbaldehyde compounds. These synthesized products were then evaluated for their biological activities, such as antibacterial and antiurease activities, highlighting the compound's significance in developing new pharmaceutical agents (Ali et al., 2013).

properties

IUPAC Name |

3-nitrothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQLCAQGGOJPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500574 | |

| Record name | 3-Nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrothiophene-2-carbaldehyde | |

CAS RN |

58963-75-0 | |

| Record name | 3-Nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)

acetic acid](/img/structure/B1601521.png)

![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)

![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)

![1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1601529.png)